8-Quinolinol, 3-ethyl-
Overview
Description
8-Quinolinol, 3-ethyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry
Preparation Methods
The synthesis of 8-Quinolinol, 3-ethyl- can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, followed by cyclodehydration . Another method involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols such as microwave-assisted synthesis and ultrasound irradiation . Industrial production methods often focus on optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
8-Quinolinol, 3-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, particularly at the 2- and 4-positions.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which are valuable in drug development.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a variety of substituted quinoline compounds.
Scientific Research Applications
8-Quinolinol, 3-ethyl- has numerous applications in scientific research:
Biology: The compound exhibits biological activities, making it a candidate for drug discovery and development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Quinolinol, 3-ethyl- involves its interaction with various molecular targets. It acts as a bidentate chelator, binding to metal ions that are critical enzyme cofactors . This chelation can inhibit the activity of enzymes that require metal ions for their function. Additionally, the compound may interfere with nucleic acid synthesis and other cellular processes, contributing to its antimicrobial and antiviral effects .
Comparison with Similar Compounds
8-Quinolinol, 3-ethyl- can be compared with other quinoline derivatives such as:
Quinine: An antimalarial drug isolated from Cinchona bark.
Chloroquine: Another antimalarial drug with a similar quinoline structure.
Ciprofloxacin: An antibiotic with a quinoline pharmacophore.
What sets 8-Quinolinol, 3-ethyl- apart is its unique substitution pattern, which can lead to different biological activities and chemical reactivity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
3-ethylquinolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-8-6-9-4-3-5-10(13)11(9)12-7-8/h3-7,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOHTKIAQIBFIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1)C=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074118 | |
Record name | 8-Quinolinol, 3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111470-98-5 | |
Record name | 8-Quinolinol, 3-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111470985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Quinolinol, 3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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